molecular formula C₅H₉D₄Cl₂N B1157155 Chlorocholine Chloride-d4

Chlorocholine Chloride-d4

Cat. No.: B1157155
M. Wt: 162.09
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorocholine Chloride-d4 (CAS: 285979-70-6; alternative CAS: 1219257-11-0) is a deuterated analog of Chlorocholine Chloride (CCC), a plant growth retardant. Its molecular formula is C₅H₁₃Cl₂N, with four hydrogen atoms replaced by deuterium (98 atom % D). The isotopic substitution enhances its utility as an internal standard in mass spectrometry and NMR studies, enabling precise tracking in metabolic and environmental analyses. The compound is hygroscopic and typically stored under inert conditions to prevent degradation. Despite its discontinued commercial availability in standard sizes (1–25 mg), it remains critical in research settings for isotopic labeling applications.

Properties

Molecular Formula

C₅H₉D₄Cl₂N

Molecular Weight

162.09

Synonyms

(2-Chloroethyl)trimethylammonium Chloride-d4;  2-Chloro-N,N,N-trimethylethanaminium Chloride-d4;  (β-Chloroethyl)trimethylammonium Chloride-d4;  60CS16-d4;  Antywylegacz plynny 675SL-d4;  Barleyquat B-d4;  Bercema CCC-d4;  CCC-d4;  Chlorcholine chloride-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Chlorocholine Chloride

Chlorocholine Chloride-d4 belongs to a class of quaternary ammonium compounds with a trimethylamino group (–N⁺(CH₃)₃), which is essential for biological activity. Key structural analogs include:

Compound Substituent Group CAS Number Activity Profile
Chlorocholine Chloride –CH₂Cl 999-81-5 High (plant growth regulation)
AMAC (Allyltrimethylammonium Chloride) –CH₂CH=CH₂ Not Provided Moderate (similar to CCC)
BCB (Bromocholine Bromide) –CH₂Br Not Provided Low (reduced efficacy)
CCC-d4 (Deuterated CCC) –CH₂Cl (D-substituted) 285979-70-6 Research use (analytical standards)

Key Findings :

  • The trimethylamino group is indispensable; replacing it with dimethylamine abolishes activity.
  • Substituting –CH₂Cl with –CH₂Br (BCB) or –CH₂OH reduces efficacy, emphasizing the chlorine atom’s role in bioactivity.
  • Deuterated analogs like CCC-d4 retain chemical behavior but lack direct agricultural use due to isotopic labeling’s niche applications.

Functional Group Impact on Bioactivity

  • Chlorine vs. Bromine : CCC’s –CH₂Cl group confers higher stability and reactivity compared to BCB’s –CH₂Br, which exhibits weaker electrophilic properties.
  • Its primary distinction lies in isotopic tracing for analytical reproducibility.

Data Tables

Table 1: Physicochemical Properties

Property This compound Chlorocholine Chloride AMAC
Molecular Weight (g/mol) ~162.1 158.07 ~149.6
CAS Number 285979-70-6 999-81-5 Not Provided
Primary Use Analytical standards Agriculture Research

Table 2: Market and Handling

Parameter CCC-d4 CCC
Availability Discontinued (1–25 mg) Commercial (bulk)
Storage Conditions Inert gas, dry Ambient (dry)
Safety Considerations Hazardous (undefined) Hygroscopic

Q & A

Q. How can conflicting results on this compound’s isotopic purity impact across studies be harmonized?

  • Methodological Answer : Standardize reporting of deuterium enrichment (e.g., via ²H-NMR or mass spectrometry) and batch-specific certificates of analysis. Cross-validate purity claims using independent labs and reference spectra from repositories like Reaxys .

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